molecular formula C23H19ClN2O3S B14968589 6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14968589
M. Wt: 438.9 g/mol
InChI Key: ZMEVESTVFNKVKQ-UHFFFAOYSA-N
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Description

6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes an allyl group, a chloro-methylphenyl group, and a dibenzo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common approach is to start with the preparation of the dibenzo-thiazine core, followed by the introduction of the allyl and chloro-methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo-thiazine derivatives with different substituents. Examples include:

  • 6-allyl-N-(4-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide
  • 6-allyl-N-(3-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide

Uniqueness

The uniqueness of 6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H19ClN2O3S/c1-3-12-26-21-11-9-16(23(27)25-17-10-8-15(2)20(24)14-17)13-19(21)18-6-4-5-7-22(18)30(26,28)29/h3-11,13-14H,1,12H2,2H3,(H,25,27)

InChI Key

ZMEVESTVFNKVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)Cl

Origin of Product

United States

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